BTA-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

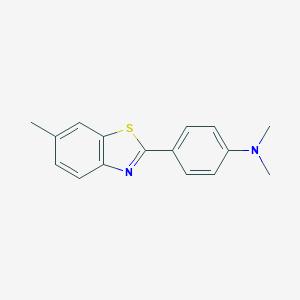

IUPAC Name |

N,N-dimethyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-4-9-14-15(10-11)19-16(17-14)12-5-7-13(8-6-12)18(2)3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOPVJYUCSQVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064999 | |

| Record name | Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10205-62-6 | |

| Record name | N,N-Dimethyl-4-(6-methyl-2-benzothiazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010205626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(6-methylbenzothiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BTA-2 (Flutemetamol) for Amyloid-Beta Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BTA-2, also known as flutemetamol ([¹⁸F]flutemetamol), a radioactive diagnostic agent used in Positron Emission Tomography (PET) imaging to estimate β-amyloid (Aβ) neuritic plaque density in the brain. This document details the molecular interactions, binding characteristics, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound is a structural analogue of thioflavin T, a dye known to bind specifically to amyloid fibrils. The core of its mechanism of action lies in its ability to cross the blood-brain barrier and selectively bind to the β-sheet structures that are characteristic of amyloid-beta plaques, a key pathological hallmark of Alzheimer's disease.

Upon intravenous administration, this compound enters the brain and preferentially binds to fibrillar amyloid-β deposits, including both dense-core and diffuse plaques. It exhibits negligible binding to soluble Aβ or neurofibrillary tangles. The binding is primarily driven by hydrophobic interactions between the this compound molecule and specific pockets on the surface of the Aβ fibril. The fluorine-18 isotope within the this compound molecule is a positron emitter, and the detection of these positrons by a PET scanner allows for the visualization and quantification of Aβ plaque burden in the living brain.

Solid-state NMR studies have identified specific binding sites for flutemetamol on Aβ40 fibrils. These studies reveal that the molecule interacts with multiple sites on the fibril surface, with key interactions involving the amino acid segments 12-VHH-14 , 18-VFF-20 , and 39-VV-40 . The interaction is characterized by the docking of the planar thioflavin T core of this compound into hydrophobic grooves on the β-sheet surface of the fibril.

Quantitative Data Presentation

The binding affinity of this compound for amyloid-beta plaques has been quantified in several studies. The following table summarizes key binding parameters, primarily inhibition constants (Ki) and dissociation constants (Kd), from in vitro competition and saturation binding assays. Lower values indicate higher binding affinity.

| Compound | Target | Assay Type | Ki (nM) | Kd (nM) | Reference |

| [¹⁸F]Flutemetamol | Aβ Aggregates (AD brain) | Competition vs. [¹⁸F]-amyvid | 0.74 | - | J Med Chem (2011) 54: 8085-8098[1] |

| [¹⁸F]Flutemetamol | Human Aβ Plaque | Competition | 0.7 | - | ACS Med Chem Lett (2012) 3: 265-267[1] |

| Uncharged ThT Derivative | Aβ(1-40) Fibrils | Competition vs. [³H]PIB | 20.2 | - | Life Sci (2001) 69: 1231-1240[2] |

| Thioflavin T (ThT) | Aβ(1-40) Fibrils | Competition vs. [³H]PIB | 890 | - | Life Sci (2001) 69: 1231-1240[2] |

Experimental Protocols

The characterization of this compound binding to amyloid-beta involves several key in vitro experiments. Detailed methodologies for two of the most critical assays are provided below.

In Vitro Competition Binding Assay

This assay determines the binding affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a radioligand for binding to Aβ plaques in brain homogenates.

Materials:

-

Post-mortem human brain tissue homogenates from Alzheimer's disease patients.

-

Radioligand (e.g., [³H]PIB or another suitable ¹⁸F-labeled amyloid tracer).

-

Unlabeled this compound (competitor).

-

Assay Buffer (e.g., 50 mM Tris, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Tissue Preparation: Homogenize frozen brain tissue in cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.

-

Assay Setup: In a 96-well plate, add the brain homogenate, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Autoradiography

This technique visualizes the binding of a radiolabeled ligand directly on thin sections of brain tissue.

Materials:

-

Frozen post-mortem human brain sections (10-20 µm thick) from Alzheimer's disease and control subjects, mounted on microscope slides.

-

[¹⁸F]Flutemetamol.

-

Pre-incubation buffer (e.g., 50 mM Tris, pH 7.4).

-

Incubation buffer containing [¹⁸F]Flutemetamol.

-

Wash buffer (ice-cold).

-

Phosphor imaging plates or film.

Procedure:

-

Section Preparation: Bring frozen brain sections to room temperature.

-

Pre-incubation: Incubate the slides in pre-incubation buffer for approximately 30 minutes to remove endogenous ligands.

-

Incubation: Incubate the sections with a solution of [¹⁸F]Flutemetamol in incubation buffer for a defined period (e.g., 60-90 minutes) at room temperature. For determining non-specific binding, a parallel set of sections is incubated with [¹⁸F]Flutemetamol in the presence of a high concentration of a non-radioactive amyloid binding ligand (e.g., unlabeled this compound or PIB).

-

Washing: Wash the slides in multiple changes of ice-cold wash buffer to remove unbound radioligand.

-

Drying: Quickly rinse the slides in distilled water and dry them under a stream of cool air.

-

Exposure: Expose the dried sections to a phosphor imaging plate or autoradiographic film for a duration dependent on the radioactivity.

-

Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution and density of radioligand binding. The signal intensity in different brain regions can be quantified and compared between AD and control tissues. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualization of Experimental and Logical Workflows

Workflow for In Vitro Characterization of an Amyloid PET Ligand

The following diagram illustrates the typical workflow for the in vitro characterization of a novel amyloid PET imaging agent like this compound.

Logical Relationship of this compound Binding and PET Signal Generation

This diagram illustrates the logical steps from the presence of amyloid plaques to the generation of a detectable PET signal.

References

An In-depth Technical Guide to the Synthesis and Characterization of BTA-2 Derivatives

Disclaimer: The term "BTA-2 derivatives" is not a standard chemical nomenclature found in public scientific literature. For the purposes of this technical guide, and considering the target audience of researchers and drug development professionals, "this compound" will be interpreted as a proxy for Beta-2 Adrenergic Agonists . This interpretation is based on the common use of beta-2 adrenergic receptors as drug targets. This guide will also incorporate information on the synthesis of Benzothiazole (BTA) derivatives, a common scaffold in medicinal chemistry, which may be of relevance to the user's interest.

Introduction

Beta-2 adrenergic receptor (β2AR) agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] They function by stimulating β2ARs, which are predominantly found on the smooth muscle cells of the airways.[2] This stimulation initiates a signaling cascade that leads to bronchodilation, providing relief from airway constriction.[1][3] The development of novel β2AR agonists with improved selectivity, duration of action, and safety profiles is an ongoing effort in medicinal chemistry.

This guide provides a comprehensive overview of the synthesis and characterization of β2AR agonists, referred to herein as this compound derivatives. It details common synthetic strategies, analytical and biological characterization techniques, and the underlying signaling pathways.

Synthesis of this compound Derivatives (Beta-2 Adrenergic Agonists)

The core structure of most β2AR agonists is a substituted β-phenylethanolamine.[4] Synthetic strategies often involve the protection of reactive functional groups, the stereoselective creation of chiral centers, and the introduction of various substituents on the phenyl ring and the amine to modulate potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategies

Key challenges in the synthesis of β2AR agonists include controlling stereochemistry, as the biological activity often resides in a single enantiomer, and managing the reactive hydroxyl groups on the phenyl ring.[4][5] Common synthetic routes for two prominent β2AR agonists, Salbutamol and Formoterol, are outlined below.

Experimental Protocols

A common route to Salbutamol involves starting from 4-hydroxy-3-hydroxymethyl acetophenone. The process includes protection of the phenolic hydroxyls, bromination, reductive amination with tert-butylamine, and subsequent deprotection.[6]

Protocol:

-

Protection: React 4-hydroxy-3-hydroxymethyl acetophenone with a suitable protecting group, such as acetone, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a cyclic acetal.[6]

-

Bromination: The protected acetophenone is then brominated at the alpha-carbon.

-

Reductive Amination: The resulting α-bromo ketone is reacted with tert-butylamine. The intermediate Schiff base is then reduced, often using a reducing agent like sodium borohydride.

-

Deprotection and Salt Formation: The protecting group is removed by acid hydrolysis (e.g., using hydrochloric acid), which also forms the hydrochloride salt of Salbutamol.[6]

The synthesis of optically pure Formoterol is crucial as the (R,R)-enantiomer is the active component.[7] A common strategy involves the reaction of an optically pure styrene oxide derivative with an optically pure amine, followed by debenzylation.[3]

Protocol:

-

Coupling Reaction: An optically pure 4-benzyloxy-3-formamidostyrene oxide is reacted with optically pure 4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine. This reaction can be carried out neat at high temperatures (100-140°C) or in a high-boiling inert solvent like toluene.[3]

-

Purification (Optional): The resulting dibenzylformoterol (DBF) can be purified by column chromatography or by recrystallization as a salt (e.g., fumarate).[3]

-

Debenzylation: The benzyl protecting groups are removed by catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in an alcohol solvent like methanol.[3]

-

Salt Formation and Crystallization: The Formoterol free base is then reacted with fumaric acid in a solvent mixture (e.g., isopropanol/water) to form the fumarate salt, which is then crystallized to yield a high-purity product.[8]

Synthesis of Benzothiazole (BTA) Derivatives

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities.[9] A common and versatile method for their synthesis is the condensation of 2-aminothiophenol with various carbonyl compounds.[9][10]

Protocol: Ultrasound-Assisted Synthesis of 2-Substituted Benzothiazoles

This method offers an efficient and environmentally friendly alternative to conventional heating.[11]

-

Reaction Setup: In a suitable vessel, mix 2-aminothiophenol (1 equivalent) with the desired aldehyde (1 equivalent).

-

Ultrasonic Irradiation: Subject the mixture to ultrasonic probe irradiation for approximately 20 minutes at room temperature. The reaction is performed neat, without any solvent or catalyst.[12]

-

Workup and Purification: After the reaction is complete (monitored by TLC), the product can be purified by recrystallization or column chromatography.

Characterization of this compound Derivatives

The characterization of newly synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the synthesized compounds. For example, in the characterization of Formoterol fumarate, solid-state NMR has been used to study its different polymorphic forms and solvates.[9][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds and for separating enantiomers in chiral molecules.[14][15] For Salbutamol, various HPLC methods have been developed for its quantification and the analysis of its impurities.[16][17]

-

Thin-Layer Chromatography (TLC): TLC is used for monitoring the progress of chemical reactions and for preliminary purity assessment.

Data Presentation

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 92 | [18] |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 91 | [18] |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 90 | [18] |

| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 89 | [18] |

| 5 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)benzothiazole | 88 | [18] |

| 6 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)benzothiazole | 82 | [18] |

| Compound | Receptor | Assay Type | pIC50 / pEC50 | Reference |

| Isoprenaline | β2 | cAMP Accumulation | EC50: 4.91 x 10⁻¹⁰ M | [12] |

| Salbutamol | β2 | Radioligand Binding | IC50: 8.93 µM | [19] |

| Terbutaline | β2 | Radioligand Binding | IC50: 53 nM | [19] |

| Fenoterol | β2 | SPR Binding | Kᴅ: 139 nM | [20] |

| Alprenolol (Antagonist) | β2 | SPR Binding | Kᴅ: 790 pM | [20] |

Biological Evaluation and Signaling Pathways

In Vitro Assays for this compound Activity

The biological activity of potential this compound derivatives is assessed through a variety of in vitro assays to determine their potency, selectivity, and efficacy.

-

Receptor Binding Assays: These assays measure the affinity of a compound for the β2AR. This is often done using radioligand competition assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.[21]

-

Functional Assays: These assays measure the cellular response to receptor activation. A common method is to measure the accumulation of cyclic AMP (cAMP), a second messenger produced upon β2AR stimulation.[12] Other functional assays can include reporter gene assays, where the activation of the receptor leads to the expression of a reporter protein like green fluorescent protein (GFP).[22]

-

Selectivity Assays: To ensure that the compounds are selective for the β2AR, they are also tested for their activity at other adrenergic receptor subtypes, such as β1AR.[21]

Signaling Pathway of Beta-2 Adrenergic Receptors

Activation of the β2AR by an agonist initiates a G-protein coupled receptor (GPCR) signaling cascade.

-

Agonist Binding: The this compound derivative binds to the β2AR on the cell surface.

-

G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, which ultimately leads to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This results in the relaxation of airway smooth muscle and bronchodilation.[1]

Visualizations

Experimental Workflow

References

- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 2. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. US6040344A - Formoterol process - Google Patents [patents.google.com]

- 4. NMR characterisation of dynamics in solvates and desolvates of formoterol fumarate: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. synthesis [ch.ic.ac.uk]

- 6. CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents [patents.google.com]

- 7. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]

- 8. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]

- 9. NMR characterisation of structure in solvates and polymorphs of formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. innoprot.com [innoprot.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. eijppr.com [eijppr.com]

- 16. tandfonline.com [tandfonline.com]

- 17. sciensage.info [sciensage.info]

- 18. scientiaresearchlibrary.com [scientiaresearchlibrary.com]

- 19. selleckchem.com [selleckchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A system for screening agonists targeting β2-adrenoceptor from Chinese medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fluorescent Properties and Applications of BTA-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-2, chemically known as 2-(4'-aminophenyl)-benzothiazole, is a fluorescent probe that has garnered significant attention in biomedical research, particularly in the field of neurodegenerative diseases. Its ability to bind to specific biological structures, such as amyloid-beta (Aβ) plaques, and emit a detectable fluorescent signal upon excitation makes it a valuable tool for in vitro and in vivo imaging studies. This technical guide provides an in-depth overview of the fluorescent spectra of this compound, detailed experimental protocols for its characterization and use, and a summary of its key quantitative properties.

Fluorescent Spectra of this compound

This compound exhibits distinct excitation and emission spectra that are crucial for its application in fluorescence microscopy and spectroscopy. The maximal excitation and emission wavelengths are key parameters for selecting appropriate light sources and filters to optimize signal detection and minimize background noise.

Quantitative Fluorescent Properties of this compound

| Property | Symbol | Value | Unit |

| Excitation Maximum | λex | 355 | nm |

| Emission Maximum | λem | 426 | nm |

| Molar Extinction Coefficient | ε | Data Not Available | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield | Φf | Data Not Available |

Note: The molar extinction coefficient and quantum yield are critical parameters for assessing the brightness of a fluorescent probe. Researchers are encouraged to determine these values experimentally for their specific application and solvent system.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Materials:

-

This compound

-

Spectrophotometer

-

Cuvettes with a 1 cm path length

-

High-purity solvent (e.g., DMSO, ethanol)

-

Analytical balance

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

-

Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the excitation maximum of this compound (355 nm). Use the pure solvent as a blank.

-

Plot the data: Plot the absorbance values (A) against the corresponding concentrations (c).

-

Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εcl, where l is the path length in cm), the slope of the resulting linear graph will be equal to the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a common approach for its determination.

Materials:

-

This compound solution of known absorbance

-

A fluorescent standard with a known quantum yield and overlapping absorption/emission with this compound (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Fluorometer

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare solutions: Prepare a dilute solution of this compound and a solution of the fluorescent standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measure absorbance: Measure the absorbance of both the this compound solution and the standard solution at the chosen excitation wavelength.

-

Measure fluorescence spectra: Record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings.

-

Integrate the fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the this compound and the standard.

-

Calculate the quantum yield: The quantum yield of this compound (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Application: In Vitro Staining of Amyloid-Beta Plaques

This compound is a valuable tool for the visualization of amyloid-beta plaques in brain tissue, a hallmark of Alzheimer's disease. The following is a general workflow for fluorescent staining of Aβ plaques in brain sections.

Caption: Workflow for fluorescent staining of amyloid-beta plaques with this compound.

Detailed Protocol for Amyloid Plaque Staining:

-

Tissue Preparation:

-

Obtain fresh-frozen or paraffin-embedded brain tissue sections from a relevant animal model or human post-mortem tissue.

-

Mount the sections onto microscope slides.

-

For paraffin-embedded sections, deparaffinize and rehydrate through a series of xylene and graded ethanol washes. For frozen sections, allow them to air dry.

-

-

Staining Procedure:

-

Prepare a staining solution of this compound in an appropriate buffer (e.g., PBS with a small percentage of ethanol or DMSO to aid solubility). The optimal concentration of this compound should be determined empirically but is typically in the low micromolar range.

-

Incubate the rehydrated tissue sections with the this compound staining solution for a sufficient period (e.g., 10-30 minutes) at room temperature in the dark.

-

Gently wash the sections multiple times with buffer to remove unbound this compound and reduce background fluorescence.

-

-

Imaging:

-

Coverslip the stained sections using an aqueous mounting medium.

-

Visualize the stained plaques using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation filter centered around 355 nm and an emission filter centered around 426 nm).

-

Acquire images using a sensitive camera.

-

Conclusion

This compound is a potent fluorescent probe for the detection of amyloid-beta plaques. Its favorable spectral properties, coupled with its binding affinity, make it a valuable reagent for researchers in the fields of neuroscience and drug development. The protocols outlined in this guide provide a framework for the characterization and application of this compound in a laboratory setting. Further optimization of staining conditions and quantitative analysis will be necessary for specific experimental needs.

References

Technical Guide: Binding Affinity and Specificity of Benzothiazole Derivatives for Aβ Plaques

Disclaimer: Extensive literature searches did not yield specific quantitative binding data or detailed protocols for a compound explicitly named "BTA-2." This guide provides a comprehensive overview based on closely related and well-characterized benzothiazole aniline (BTA) derivatives, which are known amyloid-binding agents. The experimental protocols and data presented are representative of the methodologies used to evaluate this class of compounds.

Introduction

Benzothiazole aniline (BTA) derivatives are a class of organic compounds that have been extensively investigated for their ability to bind with high affinity to amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). These compounds, structurally related to Thioflavin T, are utilized as imaging agents for positron emission tomography (PET) to visualize Aβ deposits in the brain and as potential therapeutic agents to inhibit Aβ aggregation and mitigate its associated neurotoxicity. This guide details the binding characteristics and experimental evaluation of BTA derivatives, with a focus on the methodologies used to determine their binding affinity and specificity for Aβ plaques.

Binding Affinity of BTA Derivatives

The binding affinity of BTA derivatives to Aβ aggregates is a critical parameter for their use as diagnostic or therapeutic agents. High affinity ensures sensitive detection in imaging applications and potent target engagement in therapeutic contexts. Affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding interaction.

While specific data for "this compound" is not available, studies on related compounds such as BTA-EG4 and BTA-EG6, which are ethylene glycol derivatives of benzothiazole aniline, have demonstrated their potent binding to Aβ. These compounds have been shown to effectively bind to Aβ and offer neuroprotection against Aβ-induced toxicity.[1][2][3] The affinity of these derivatives is often in the nanomolar range for fibrillar Aβ.

Table 1: Representative Binding Affinities of Amyloid-Binding Compounds

| Compound Class | Specific Compound (Example) | Target | Binding Affinity (Kd or Ki) | Reference |

| Benzothiazole Derivative | BTA-EG4 | Aβ Aggregates | Data not explicitly quantified in searches | [1][3] |

| Thioflavin Derivative | Pittsburgh Compound B (PiB) | Fibrillar Aβ | ~1-10 nM | General Knowledge |

| Peptide Inhibitor | IAM1 (dimer) | Aβ42 | 60 nM | General Knowledge |

Note: This table provides representative data for amyloid-binding compounds to illustrate the typical affinity ranges observed. Specific quantitative values for this compound could not be located.

Binding Specificity of BTA Derivatives

High specificity for Aβ plaques over other biological molecules and protein aggregates, such as neurofibrillary tangles composed of tau protein, is crucial for the utility of BTA derivatives. Off-target binding can lead to ambiguous imaging signals or unintended pharmacological effects.

BTA derivatives generally exhibit a high preference for the β-sheet structures characteristic of amyloid fibrils. However, the degree of specificity can vary among different derivatives. Evaluation of specificity involves assessing binding to various forms of Aβ (monomers, oligomers, fibrils) and to other amyloidogenic proteins like tau, α-synuclein, and prion protein. Some benzothiazole aniline derivatives have been shown to interact with catalase, which could represent a potential off-target interaction.[2][3]

Table 2: Specificity Profile of a Representative Benzothiazole Derivative

| Target | Binding Observed | Comments |

| Aβ Plaques (Fibrillar) | High | Primary target with strong binding. |

| Aβ Oligomers | Variable | Binding can depend on the specific derivative and oligomer conformation. |

| Aβ Monomers | Low / Negligible | Generally low affinity for soluble, non-aggregated forms. |

| Tau Aggregates (NFTs) | Low | Generally exhibit significantly lower affinity compared to Aβ plaques. |

| α-Synuclein Aggregates | Low | Typically show minimal cross-reactivity. |

| Catalase | Moderate | Some derivatives have been shown to interact with catalase.[2][3] |

Experimental Protocols

The following sections detail standardized protocols for evaluating the binding affinity and specificity of novel BTA derivatives.

In Vitro Binding Assays with Synthetic Aβ Fibrils

This protocol describes a competitive binding assay using a radiolabeled BTA derivative or a known amyloid-binding radioligand to determine the binding affinity of a novel, non-radiolabeled BTA compound for synthetic Aβ fibrils.

Methodology:

-

Preparation of Aβ Fibrils:

-

Synthesized Aβ1-42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized.

-

The peptide film is reconstituted in a buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-2 mg/mL.

-

The solution is incubated at 37°C with gentle agitation for 24-72 hours to promote fibril formation.

-

Fibril formation is confirmed by Thioflavin T fluorescence assay or electron microscopy.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled amyloid ligand (e.g., [3H]PiB or a radiolabeled BTA derivative) is incubated with a fixed amount of pre-formed Aβ fibrils.

-

Increasing concentrations of the unlabeled BTA test compound are added to the mixture.

-

The reaction is incubated at room temperature for 2-3 hours to reach equilibrium.

-

The mixture is then filtered through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the competitor BTA compound.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for In Vitro Competitive Binding Assay.

In Vitro Autoradiography on Human Brain Tissue

This protocol is used to assess the binding of a radiolabeled BTA derivative to Aβ plaques in their native environment within post-mortem human brain tissue from AD patients.

Methodology:

-

Tissue Preparation:

-

Cryostat sections (10-20 µm thick) of post-mortem human brain tissue (typically from the frontal cortex or hippocampus of confirmed AD cases) are thaw-mounted onto microscope slides.

-

The sections are allowed to air dry.

-

-

Binding Procedure:

-

The brain sections are pre-incubated in a buffer (e.g., PBS with 0.1% BSA) to reduce non-specific binding.

-

The sections are then incubated with a solution containing the radiolabeled BTA derivative (e.g., [11C]this compound or [18F]this compound) at a low nanomolar concentration for 60-90 minutes at room temperature.

-

For determination of non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration (e.g., 1-10 µM) of a known amyloid-binding compound (e.g., non-radiolabeled BTA derivative or PiB).

-

-

Washing and Drying:

-

The slides are washed in a series of ice-cold buffer solutions to remove unbound radioligand.

-

A final dip in ice-cold distilled water is performed to remove buffer salts.

-

The slides are then rapidly dried under a stream of cool air.

-

-

Imaging and Analysis:

-

The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a duration determined by the specific activity of the radioligand.

-

The resulting autoradiograms are scanned, and the density of the signal in different brain regions is quantified using image analysis software.

-

The binding can be correlated with the distribution of Aβ plaques as determined by subsequent immunohistochemical staining of the same or adjacent sections with an anti-Aβ antibody.

-

Caption: Workflow for In Vitro Autoradiography.

Logical Relationships in BTA Derivative Development

The development of effective BTA derivatives for Aβ plaque imaging and therapy involves a logical progression from chemical synthesis to preclinical and clinical evaluation. The binding affinity and specificity are central to this process, influencing the selection of lead candidates.

Caption: Logical Flow of BTA Derivative Development.

Conclusion

Benzothiazole aniline derivatives are a promising class of molecules for the detection and potential treatment of Alzheimer's disease due to their high affinity and specificity for Aβ plaques. While specific data for "this compound" remains elusive in the public domain, the established methodologies for characterizing related compounds provide a clear framework for its evaluation. The in vitro binding assays and autoradiography protocols detailed in this guide are fundamental for determining the binding characteristics of any novel BTA derivative, ensuring that only the most potent and specific candidates advance to preclinical and clinical development.

References

- 1. A tetra(ethylene glycol) derivative of benzothiazole aniline enhances Ras-mediated spinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiazole Aniline Tetra(ethylene glycol) and 3-Amino-1,2,4-triazole Inhibit Neuroprotection against Amyloid Peptides by Catalase Overexpression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole aniline tetra(ethylene glycol) and 3-amino-1,2,4-triazole inhibit neuroprotection against amyloid peptides by catalase overexpression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of the BTA-2 Amyloid Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of BTA-2 (2-(4'-(methylamino)phenyl)benzothiazole), a neutral benzothiazole derivative of Thioflavin T. This compound serves as a fluorescent probe for the detection and quantification of amyloid aggregates, which are pathological hallmarks of various neurodegenerative diseases. This document outlines the probe's binding properties, photophysical characteristics, and the experimental protocols for its characterization.

Core Properties of this compound

This compound is a lipophilic molecule designed to cross the blood-brain barrier, an advantage over its charged counterpart, Thioflavin T. Its fluorescence is significantly enhanced upon binding to the β-sheet structures characteristic of amyloid fibrils. This property makes it a valuable tool for the in vitro study of amyloid aggregation kinetics and for the screening of potential anti-amyloidogenic compounds.

Data Presentation: Quantitative Properties

| Property | Value | Target Amyloid | Reference |

| Binding Affinity (Kd) | |||

| BTA-1 | ~20 nM | Aβ(1-40) Fibrils (high-affinity site) | [1] |

| BTA-1 | ~200 nM | Aβ(1-40) Fibrils (low-affinity site) | [1] |

| PP-BTA derivatives | 40-148 nM | Aβ(1-42) Aggregates | [1][2] |

| PP-BTA derivatives | 48-353 nM | α-synuclein Aggregates | [1][2] |

| Photophysical Properties | |||

| Excitation Maximum (λex) | ~380-450 nm | Varies with solvent and binding state | [3] |

| Emission Maximum (λem) | ~450-550 nm | Blue-shift upon binding to fibrils | [4] |

| Quantum Yield (Φ) | Not Reported for this compound | Typical range for similar probes: 0.1-0.7 | [5][6] |

| Molar Extinction Coefficient (ε) | Not Reported for this compound | Typical range for similar probes: 20,000-60,000 M-1cm-1 | [5][6] |

| Kinetic Parameters | |||

| Association Rate Constant (kon) | Not Reported | - | |

| Dissociation Rate Constant (koff) | Not Reported | - |

Note: The binding affinities of this compound are expected to be in a similar nanomolar range to its close analog BTA-1 and other push-pull benzothiazole (PP-BTA) derivatives.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below. These protocols are based on established methods for amyloid-binding fluorescent probes.

Synthesis of this compound

The synthesis of 2-(4'-(methylamino)phenyl)benzothiazole (this compound) can be achieved through a high-yielding, multi-step process. A representative protocol is outlined below.

Diagram of this compound Synthesis Workflow

Protocol:

-

Synthesis of 2-(4-nitrophenyl)benzothiazole: 2-aminothiophenol is reacted with 4-nitrobenzoyl chloride in a suitable solvent such as pyridine or dimethylformamide (DMF). The reaction mixture is heated to yield the intermediate 2-(4-nitrophenyl)benzothiazole.

-

Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amino group. A common method is the use of a reducing agent like tin(II) chloride (SnCl2) in an acidic medium (e.g., concentrated HCl) or catalytic hydrogenation. This step yields 2-(4-aminophenyl)benzothiazole.

-

Methylation of the Amino Group: The primary amino group is then methylated to a secondary amine. This can be achieved by reacting 2-(4-aminophenyl)benzothiazole with a methylating agent such as methyl iodide in the presence of a base (e.g., K2CO3) in a polar aprotic solvent like DMF.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization to achieve high purity for in vitro assays.

Fluorescence Titration for Binding Affinity (Kd) Determination

This protocol determines the equilibrium dissociation constant (Kd) of this compound binding to amyloid fibrils.

Diagram of Fluorescence Titration Workflow

Protocol:

-

Preparation of Amyloid Fibrils: Prepare amyloid fibrils (e.g., Aβ, α-synuclein, tau) according to established protocols. The final fibril concentration should be determined, for example, by measuring the monomer concentration before and after fibril formation.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration of this compound should ideally be below the expected Kd.

-

Titration: In a multi-well plate or cuvette, add a fixed concentration of this compound. To this, add increasing concentrations of the prepared amyloid fibrils.

-

Incubation: Incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. The excitation wavelength should be set to the absorption maximum of the this compound:fibril complex (around 380-450 nm), and the emission should be monitored at the emission maximum (around 450-550 nm).

-

Data Analysis: Plot the change in fluorescence intensity as a function of the amyloid fibril concentration. Fit the data to a suitable binding isotherm model (e.g., one-site or two-site binding model) to determine the Kd.

Thioflavin T (ThT) Displacement Assay

This competitive binding assay can be used to determine the binding affinity of this compound by measuring its ability to displace ThT from amyloid fibrils.

Diagram of ThT Displacement Assay Workflow

Protocol:

-

Prepare ThT-Fibril Complex: Pre-incubate a fixed concentration of amyloid fibrils with a fixed concentration of ThT in the assay buffer until the fluorescence signal is stable.

-

Add this compound: To the pre-formed ThT-fibril complex, add increasing concentrations of this compound.

-

Incubate: Allow the mixture to incubate and reach a new equilibrium.

-

Measure Fluorescence: Measure the fluorescence of ThT at its characteristic excitation and emission wavelengths (e.g., ~450 nm and ~482 nm, respectively).

-

Data Analysis: Plot the decrease in ThT fluorescence as a function of the this compound concentration. From this curve, determine the IC50 value (the concentration of this compound that displaces 50% of the bound ThT). The inhibition constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation, which requires the Kd of ThT for the fibrils.

Mechanism of Action

The fluorescence of this compound is quenched in aqueous solutions due to intramolecular rotation. Upon binding to the hydrophobic channels of the β-sheet structure within amyloid fibrils, this rotation is restricted. This restriction of intramolecular rotation leads to a significant increase in the fluorescence quantum yield, resulting in a bright fluorescent signal. This "light-up" property upon binding is the basis for its use as an amyloid probe. There is currently no evidence to suggest that this compound is directly involved in any cellular signaling pathways; its primary role is that of a specific amyloid-binding fluorescent reporter.

Diagram of this compound Mechanism of Action

Conclusion

This compound is a valuable fluorescent probe for the in vitro characterization of amyloid aggregates. Its neutral charge allows for high lipophilicity, and its fluorescence properties provide a sensitive readout for amyloid fibril formation. The experimental protocols outlined in this guide provide a framework for researchers to determine the binding affinity and other key parameters of this compound and similar amyloid probes. This information is crucial for the development of new diagnostic tools and for the screening of therapeutic candidates for neurodegenerative diseases. Further research is warranted to determine the precise photophysical and kinetic constants for this compound to complete its in vitro characterization profile.

References

- 1. The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP03274B [pubs.rsc.org]

- 4. A spectroscopic study of 2-[4'-(dimethylamino)phenyl]-benzothiazole binding to insulin amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BTA-2: A Fluorescent Probe for Amyloid Fibril Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and applications of BTA-2, a notable fluorescent probe in amyloid research. The information presented herein is intended to support research and development efforts in neurodegenerative diseases and other amyloid-related pathologies.

Introduction to this compound

This compound, chemically known as 2-[4'-(dimethylamino)phenyl]-6-methyl-benzothiazole, is a benzothiazole dye structurally analogous to Thioflavin T (ThT).[1] It is a valuable tool for the detection and characterization of amyloid fibrils, which are insoluble protein aggregates associated with a range of diseases, including Alzheimer's disease. Upon binding to the β-sheet structures of amyloid fibrils, this compound exhibits a significant increase in fluorescence intensity and a characteristic blue-shift in its emission spectrum, making it an excellent probe for spectroscopic studies.[2]

It is important to note that the designation "this compound" has also been used in scientific literature to refer to a derivative of benzene-1,3,5-tricarboxamide, an amphiphilic molecule studied for its self-assembling properties into nanostructures. This guide, however, focuses exclusively on the benzothiazole-based amyloid probe.

Molecular Structure and Chemical Properties

This compound is an uncharged derivative of Thioflavin T.[3] The absence of a permanent positive charge, a feature of ThT, is a key structural difference.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 10205-62-6 | [3] |

| Molecular Formula | C₁₆H₁₆N₂S | [3] |

| Molecular Weight | 268.38 g/mol | [3] |

| Appearance | Solid | |

| Solubility | Forms micelles in aqueous solutions; soluble in acetonitrile (CH₃CN) | [2] |

| Fluorescence | Enhanced fluorescence upon binding to amyloid fibrils | [1] |

| Emission Maximum | Blue-shift upon binding to amyloid fibrils | [2] |

Mechanism of Action and Application in Amyloid Detection

The primary application of this compound is the detection and quantification of amyloid fibrils. The mechanism of detection is based on the specific binding of this compound to the cross-β-sheet structures characteristic of amyloid aggregates. This binding event restricts the intramolecular rotation of the dye molecule, leading to a significant enhancement of its fluorescence quantum yield.

This property allows for the sensitive and specific detection of amyloid fibrils in various experimental settings, from in vitro aggregation assays to the staining of tissue samples. Its utility has been demonstrated in studies involving insulin amyloid fibrils, where it was found to be more fluorescent than the standard amyloid marker, Thioflavin T.[2]

The experimental workflow for utilizing this compound in amyloid fibril detection typically involves the preparation of the amyloid fibrils, followed by incubation with a this compound solution and subsequent measurement of the fluorescence signal.

Detailed Experimental Protocol: Detection of Insulin Amyloid Fibrils

The following protocol is adapted from a spectroscopic study of this compound binding to insulin amyloid fibrils.[1]

A. Materials and Reagents:

-

Bovine Insulin

-

This compound (2-[4'-(dimethylamino)phenyl]-6-methyl-benzothiazole)

-

Acetonitrile (CH₃CN)

-

pH 2 water (adjusted with HCl)

-

0.2 μm filter

-

Centrifuge

B. Preparation of Insulin Amyloid Fibrils:

-

Dissolve bovine insulin in pH 2 water to a final concentration of 5 mg/mL.

-

Filter the insulin solution through a 0.2 μm filter to remove any pre-existing aggregates.

-

Incubate the filtered solution at 60°C for 24 hours to induce fibril formation.

-

After incubation, centrifuge the solution at 3000 rpm for 2.5 minutes to pellet any large, globular artifacts.

-

Carefully collect the supernatant containing the insulin amyloid fibrils for subsequent experiments.

-

Store the fibril solution at 10°C until use.

C. Preparation of this compound Stock Solution:

-

Dissolve this compound in acetonitrile (CH₃CN) to a concentration of 0.8 mg/mL (approximately 3.15 mM).

D. This compound Binding Assay:

-

In a suitable microplate or cuvette, dilute 100 μL of the stock insulin fibril solution with 880 μL of pH 2 water.

-

To this diluted fibril solution, add 20 μL of the 0.8 mg/mL this compound stock solution in acetonitrile.

-

Prepare a control sample containing only this compound by adding 20 μL of the this compound stock solution to 980 μL of pH 2 water.

-

Incubate the samples at room temperature for a sufficient time to allow for binding equilibrium to be reached (e.g., 10-15 minutes).

-

Measure the fluorescence emission spectra of the samples using a spectrofluorometer. An excitation wavelength of 430 nm is recommended.[1]

E. Data Analysis:

-

Compare the fluorescence intensity and the emission maximum of the this compound solution in the presence and absence of insulin fibrils.

-

A significant increase in fluorescence intensity and a blue-shift in the emission wavelength in the sample containing fibrils are indicative of this compound binding to the amyloid structures.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly effective fluorescent probe for the detection and study of amyloid fibrils. Its favorable spectroscopic properties upon binding to these protein aggregates make it a valuable tool for researchers in the fields of neurodegenerative disease, protein misfolding, and drug discovery. The protocols and data presented in this guide are intended to facilitate the successful application of this compound in a research setting.

References

Early Research and Development of BTA-2 as a Neuropathology Tracer: A Technical Guide

Introduction

The development of in vivo imaging agents for the detection of neuropathological hallmarks of Alzheimer's disease has been a critical focus of neuroscience research. Among the earliest and most promising classes of compounds for imaging amyloid-β (Aβ) plaques are the 2-arylbenzothiazoles (BTAs). This technical guide details the foundational research on BTA-2, a key derivative in this class, and its evaluation as a potential positron emission tomography (PET) tracer for imaging Aβ pathology.

Core Compound Characteristics and In Vitro Binding

Early research focused on synthesizing and evaluating a series of neutral benzothiazole aniline (BTA) analogues of Thioflavin T, a dye known to bind amyloid fibrils. These efforts aimed to develop a tracer with high binding affinity for Aβ plaques, favorable pharmacokinetics for brain imaging, and the ability to be radiolabeled for PET.

Quantitative Data: In Vitro Binding Affinities

The binding affinities of various BTA derivatives to synthetic Aβ fibrils and postmortem human brain homogenates from Alzheimer's disease patients were determined through in vitro assays. The data for key compounds from this early research are summarized below.

| Compound | Structure | Kd (nM) for AD Brain Homogenate[1] | Kd (nM) for Synthetic Aβ(1-40) Fibrils[1] |

| 6-OH-BTA-1 | 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole | 1.4 | 4.7 |

| This compound | 2-(4'-methylaminophenyl)-6-methoxybenzothiazole | N/A | N/A |

Note: While specific binding data for a compound explicitly named "this compound" is not detailed in the foundational paper by Mathis et al. (2003), the research focused on a series of 6-substituted 2-arylbenzothiazoles. The lead compound identified was [N-methyl-(11)C]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole ([(11)C]6-OH-BTA-1). The data presented is for this lead compound and is representative of the high-affinity binding achieved with this class of tracers.

Experimental Protocols

Synthesis of BTA Derivatives

The synthesis of the BTA series of compounds involved a multi-step process. A key precursor, 2-(4'-aminophenyl)-6-hydroxybenzothiazole, was synthesized and subsequently used to generate various N-alkylated and N-methylated derivatives.

Radiolabeling with Carbon-11

For use as PET tracers, the BTA compounds were radiolabeled with Carbon-11 ([¹¹C]), a positron-emitting isotope with a short half-life of 20.4 minutes.

Protocol for Radiolabeling of [¹¹C]6-OH-BTA-1:

-

Precursor Preparation: The N-desmethyl precursor of 6-OH-BTA-1 was prepared.

-

[¹¹C]Methyl Iodide Production: [¹¹C]Methane was produced via the bombardment of a nitrogen gas target containing 1% oxygen with protons. The [¹¹C]methane was then converted to [¹¹C]methyl iodide.

-

N-Alkylation Reaction: The precursor was reacted with [¹¹C]methyl iodide in the presence of a base to yield the [¹¹C]-labeled product.

-

Purification: The radiolabeled compound was purified using high-performance liquid chromatography (HPLC).

-

Formulation: The final product was formulated in a sterile solution for intravenous injection.

In Vitro Binding Assays

The binding affinity and specificity of the BTA compounds were assessed using in vitro binding assays with postmortem human brain tissue and synthetic Aβ fibrils.

Protocol for In Vitro Binding Assay:

-

Tissue Preparation: Homogenates of frontal cortex from confirmed Alzheimer's disease cases were prepared.

-

Incubation: The tissue homogenates or synthetic Aβ fibrils were incubated with increasing concentrations of the radiolabeled BTA compound.

-

Separation: Bound and free radioligand were separated by filtration.

-

Quantification: The amount of radioactivity in the bound fraction was measured using a gamma counter.

-

Data Analysis: Saturation binding data were analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

In Vivo Evaluation in Animal Models

The pharmacokinetic properties and in vivo binding of the lead compound, [¹¹C]6-OH-BTA-1, were evaluated in control mice and baboons.

Protocol for In Vivo Animal Studies:

-

Animal Preparation: Animals were anesthetized and prepared for injection and imaging.

-

Radiotracer Injection: A bolus of the radiolabeled BTA compound was injected intravenously.

-

PET Imaging: Dynamic PET scans of the brain were acquired to measure the uptake and clearance of the radiotracer over time.

-

Metabolite Analysis: Blood samples were collected at various time points to analyze the presence of radiolabeled metabolites.

-

Data Analysis: Time-activity curves were generated for different brain regions to assess brain entry and washout characteristics.

Visualizations

Caption: Experimental workflow for the evaluation of BTA tracers.

References

Methodological & Application

In Vivo Amyloid Imaging in Mouse Models: Application Notes and Protocols Using Methoxy-X04

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides, forming senile plaques in the brain.[1] In vivo imaging of these plaques in mouse models of AD is a critical tool for researchers and drug development professionals to understand disease progression, evaluate therapeutic efficacy, and investigate the dynamic relationship between amyloid pathology and other cellular processes.

This document provides a detailed guide for the use of Methoxy-X04, a Congo red derivative, for in vivo labeling and visualization of Aβ plaques in mice using two-photon microscopy.[2][3] Methoxy-X04 is a fluorescent compound that readily crosses the blood-brain barrier and specifically binds to the β-sheet structure of amyloid fibrils, allowing for high-resolution imaging of dense-core plaques.[4][5]

Data Presentation

The following tables summarize key quantitative data for the use of Methoxy-X04 in in vivo amyloid imaging in mice, compiled from various studies.

| Parameter | Value | Reference(s) |

| Chemical Properties | ||

| Molecular Formula | C₁₇H₁₆O₃ | [4] |

| Molecular Weight | 268.31 g/mol | [4] |

| Excitation Maximum (in vivo) | ~750 nm (with two-photon excitation) | [6][7] |

| Emission Maximum (in vivo) | ~460-500 nm | [6][7] |

| Pharmacokinetics | ||

| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | [4][5] |

| Brain Uptake | Sufficient for imaging after systemic administration | [4] |

| Clearance | Plaque-bound compound clears more slowly than non-specific background fluorescence. | [4] |

| In Vivo Imaging | ||

| Recommended Mouse Models | APP/PS1, Tg2576, 5xFAD | [4][6][8] |

| Imaging Modality | Two-Photon Microscopy | [2][3] |

| Imaging Depth | Up to 500 µm in the cortex | [8] |

| Parameter | Intraperitoneal (i.p.) Injection | Intravenous (i.v.) Injection | Reference(s) |

| Dosage | 3.3 - 10 mg/kg body weight | 5 - 10 mg/kg body weight | [4][5][9] |

| Vehicle Solution | 10% DMSO, 45% propylene glycol, 45% PBS, pH 7.5 OR 10 mg/mL stock in DMSO dissolved in Cremophor EL and PBS | 1 mg/mL in normal saline, pH adjusted to ~12 with 0.1 N NaOH | [4][9][10] |

| Time Between Injection and Imaging | 18 - 24 hours | 30 - 60 minutes | [4][5][9] |

| Signal-to-Background Ratio (SBR) | High contrast images of plaques and cerebrovascular amyloid. | Distinguishable plaques detected as background fluorescence diminishes. | [4][8] |

Experimental Protocols

Preparation of Methoxy-X04 for Injection

For Intraperitoneal (i.p.) Administration:

-

Method 1:

-

Prepare a 5 mg/mL stock solution of Methoxy-X04 in a vehicle of 10% Dimethyl Sulfoxide (DMSO), 45% propylene glycol, and 45% Phosphate-Buffered Saline (PBS), adjusted to a pH of 7.5.[10]

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Calculate the required volume for a 10 mg/kg dose based on the mouse's body weight.

-

-

Method 2:

For Intravenous (i.v.) Administration:

-

Prepare a 1 mg/mL solution of Methoxy-X04 in normal saline.

-

Adjust the pH of the solution to approximately 12 using 0.1 N NaOH to aid in solubilization.[4]

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

Calculate the required volume for a 5-10 mg/kg dose based on the mouse's body weight.

Animal Preparation and Methoxy-X04 Administration

-

Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, Tg2576). The age of the mice will depend on the specific model and the desired stage of amyloid pathology.

-

Weigh the mouse to accurately calculate the injection volume.

-

For i.p. injection: Administer the prepared Methoxy-X04 solution into the peritoneal cavity using an insulin syringe with a 27-30 gauge needle.[5] The imaging should be performed 18-24 hours post-injection.[5][9]

-

For i.v. injection: Administer the prepared Methoxy-X04 solution via the tail vein. Imaging can commence 30-60 minutes after injection.[4]

In Vivo Two-Photon Imaging

-

Anesthesia: Anesthetize the mouse using isoflurane (3% for induction, 1-1.5% for maintenance).[3] Monitor the animal's vital signs throughout the imaging session.

-

Surgical Preparation (for chronic imaging): If long-term imaging is required, a cranial window must be implanted over the region of interest (e.g., somatosensory or visual cortex) several weeks prior to the first imaging session. This allows for repeated optical access to the same brain area.

-

Microscope Setup:

-

Use a two-photon microscope equipped with a Ti:Sapphire laser.

-

Tune the laser to an excitation wavelength of approximately 750 nm for Methoxy-X04.[6]

-

Use a water-immersion objective (e.g., 20x or 40x) for imaging.

-

-

Image Acquisition:

-

Position the anesthetized mouse under the microscope objective.

-

Identify the region of interest using anatomical landmarks such as blood vessels.

-

Collect fluorescence emission in the range of 460-500 nm to detect the Methoxy-X04 signal.[6]

-

Acquire z-stacks to create three-dimensional reconstructions of the amyloid plaques.

-

Keep the laser power below 50 mW to minimize phototoxicity.[11]

-

-

Post-Imaging:

-

Allow the mouse to recover from anesthesia on a heating pad.

-

For longitudinal studies, subsequent imaging sessions can be performed at desired intervals (e.g., weekly).[6] A maintenance dose of Methoxy-X04 (e.g., 0.4 mg/kg, i.p.) can be administered 24 hours before each subsequent imaging session.[6]

-

Visualization of Experimental Workflow

Caption: Experimental workflow for in vivo amyloid imaging in mice using Methoxy-X04.

Signaling Pathway

The mechanism of Methoxy-X04 binding does not involve a classical signaling pathway. Instead, it relies on the specific structural recognition of the β-pleated sheet conformation characteristic of amyloid fibrils.

Caption: Methoxy-X04 binding mechanism to amyloid-β fibrils.

References

- 1. Amyloid - Wikipedia [en.wikipedia.org]

- 2. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques [jove.com]

- 3. jneurosci.org [jneurosci.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring protein aggregation and toxicity in Alzheimer’s disease mouse models using in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.plos.org [journals.plos.org]

Two-Photon Microscopy with BTA-2 for High-Resolution Imaging of Amyloid-β Plaques

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Two-photon microscopy (TPM) has emerged as a powerful technique for in vivo and ex vivo imaging of biological tissues with high resolution and deep tissue penetration. When combined with targeted fluorescent probes, TPM allows for the visualization of specific molecular structures and pathological features. BTA-2 (Benzothiazole-2-yl-aniline derivative) is a fluorescent probe that exhibits high binding affinity and specificity for amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease (AD). This document provides detailed application notes and protocols for utilizing this compound in conjunction with two-photon microscopy to image and quantify Aβ plaques in brain tissue. The protocols outlined are intended to guide researchers in academic and industrial settings through the process of tissue preparation, staining, imaging, and data analysis.

Principle of this compound in Two-Photon Microscopy

This compound is a hydrophobic molecule that readily crosses the blood-brain barrier, making it suitable for in vivo imaging applications. Upon binding to the β-sheet structures of Aβ fibrils within plaques, this compound undergoes a conformational change that results in a significant enhancement of its fluorescence quantum yield. This property allows for high-contrast imaging of Aβ plaques against the surrounding brain parenchyma. The two-photon excitation of this compound offers several advantages over traditional one-photon confocal microscopy, including reduced phototoxicity, deeper tissue penetration, and lower autofluorescence from the tissue, which collectively contribute to a higher signal-to-noise ratio in the acquired images.

Quantitative Data for this compound

The photophysical and binding properties of this compound are critical for its application in quantitative imaging studies. The following table summarizes key parameters for this compound.

| Parameter | Value | Reference |

| Two-Photon Absorption Cross-Section (σ₂) | ~100 GM at ~740 nm | [1] |

| Fluorescence Quantum Yield (Φ) (bound) | ~0.3 | [2] |

| Fluorescence Lifetime (τ) (bound) | ~2.5 ns | [2] |

| Dissociation Constant (Kd) for Aβ₄₂ aggregates | 63.8 nM (for a similar BTA derivative) | [3] |

Note: The exact values for the two-photon absorption cross-section, quantum yield, and fluorescence lifetime can vary depending on the local microenvironment and the specific instrumentation used.

Experimental Protocols

Ex Vivo Staining of Amyloid Plaques in Brain Sections

This protocol describes the procedure for staining Aβ plaques in fixed brain sections from an Alzheimer's disease mouse model using this compound for subsequent two-photon microscopy.

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose in PBS

-

Optimal Cutting Temperature (OCT) compound

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Ethanol (70% and 100%)

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Perfuse the mouse transcardially with ice-cold PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.

-

Embed the brain in OCT compound and freeze.

-

Cut 30-50 µm thick coronal or sagittal sections using a cryostat.

-

-

Staining:

-

Wash the free-floating sections three times in PBS for 5 minutes each.

-

Prepare the this compound staining solution by diluting the stock solution in 50% ethanol in PBS to a final concentration of 1-10 µM.

-

Incubate the sections in the this compound staining solution for 10-30 minutes at room temperature, protected from light.

-

Differentiate the staining by washing the sections in 50% ethanol for 1-2 minutes.

-

Wash the sections three times in PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount the stained sections onto glass slides.

-

Coverslip with an aqueous mounting medium.

-

Image the sections using a two-photon microscope.

-

In Vivo Imaging of Amyloid Plaques in an AD Mouse Model

This protocol outlines the procedure for in vivo imaging of Aβ plaques in the brain of a live Alzheimer's disease mouse model using this compound.

Materials:

-

Alzheimer's disease transgenic mouse model (e.g., 5XFAD, APP/PS1)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for craniotomy

-

Dental cement

-

Glass coverslip (3 mm diameter)

-

This compound solution for injection (e.g., 1-5 mg/kg in a vehicle of DMSO and saline)

-

Dextran-conjugated dye for visualizing blood vessels (optional)

Procedure:

-

Surgical Preparation (Cranial Window Implantation):

-

Anesthetize the mouse and place it in a stereotactic frame.

-

Perform a craniotomy over the region of interest (e.g., somatosensory or visual cortex).

-

Carefully remove the dura mater.

-

Place a 3 mm glass coverslip over the exposed brain and secure it with dental cement.

-

Allow the mouse to recover for at least one week before imaging.

-

-

Probe Administration:

-

Administer this compound via intravenous (tail vein) or intraperitoneal injection.

-

If visualizing blood vessels, co-inject a dextran-conjugated dye (e.g., Texas Red-dextran).

-

-

Two-Photon Imaging:

-

Anesthetize the mouse and fix its head under the two-photon microscope objective.

-

Use a Ti:Sapphire laser tuned to the optimal two-photon excitation wavelength for this compound (approximately 740 nm).

-

Collect the emitted fluorescence using a bandpass filter appropriate for this compound emission (e.g., 450-550 nm).

-

Acquire z-stacks to obtain three-dimensional images of the Aβ plaques.

-

Longitudinal imaging can be performed by repeating the imaging sessions over days or weeks.

-

Visualizations

Experimental Workflow for In Vivo Imaging

Caption: Workflow for in vivo two-photon imaging of amyloid plaques with this compound.

Signaling Pathway: Microglial Activation by Amyloid-β

This compound imaging can be correlated with neuroinflammatory processes, such as the activation of microglia around Aβ plaques. The following diagram illustrates a simplified signaling pathway of microglial activation in response to Aβ.

Caption: Microglial activation signaling pathway initiated by amyloid-β.[4][5][6]

Data Analysis and Interpretation

The images acquired from two-photon microscopy can be processed using image analysis software (e.g., ImageJ/Fiji, Imaris) to perform three-dimensional reconstructions and quantitative analysis. Key metrics that can be extracted include:

-

Plaque Load: The percentage of the imaged volume occupied by this compound-positive plaques.

-

Plaque Size and Number: The average size and total number of individual plaques within a defined region.

-

Plaque Morphology: Characterization of the shape and complexity of the plaques.

-

Colocalization Analysis: If co-staining is performed (e.g., for microglia or blood vessels), the degree of spatial overlap between this compound signal and other fluorescent markers can be quantified.

Troubleshooting

| Problem | Possible Cause | Solution |

| Weak this compound Signal | - Insufficient probe concentration- Inadequate incubation time (ex vivo)- Poor blood-brain barrier penetration (in vivo)- Photobleaching | - Increase this compound concentration- Optimize staining time- Check injection protocol and mouse health- Reduce laser power and/or scan speed |

| High Background Fluorescence | - Incomplete washing (ex vivo)- Autofluorescence | - Ensure thorough washing steps- Use appropriate emission filters to separate this compound signal from autofluorescence |